
Ganoderic-acid-D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic acid D is primarily obtained through the extraction and purification from Ganoderma lucidum. The biosynthesis of ganoderic acids, including ganoderic acid D, involves the mevalonate pathway. This pathway starts with acetyl-coenzyme A, which undergoes a series of enzymatic reactions to form lanosterol, the precursor of ganoderic acids .
Industrial Production Methods: Industrial production of ganoderic acid D involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids. Genetic engineering and metabolic engineering approaches are also being explored to increase the production of ganoderic acid D by manipulating the biosynthetic pathway in heterologous hosts like Saccharomyces cerevisiae .
Chemical Reactions Analysis
Protein Binding Interactions
GA-D interacts with the 14-3-3ε isoform through:
-
Hydrophobic interactions with residues Phe120, Gly172, Asp216, Ile220, Tyr131, Asn176, Lys50, Ser46, Pro168, and Asn43
-
Hydrogen bonding with Lys123, Arg57, and Arg130 residues, stabilizing the complex
-
Enhanced enzymatic hydrolysis resistance (DARTS assay) and thermal stability (CETSA), indicating strong target engagement
Table 1: Key binding parameters of GA-D with 14-3-3ε
Assay Type | Pronase:Protein Ratio | Protected Band Intensity | Thermal Stability Shift |
---|---|---|---|
DARTS (5–30 μM) | 1:150 to 1:75 | Dose-dependent increase | N/A |
CETSA | N/A | N/A | +20% at 50°C vs control |
Metabolic Transformations
GA-D serves as both a metabolite and substrate in biochemical pathways:
-
Dehydrogenation : Derived from ganoderic acid A (GAA) via 15-OH dehydrogenation (m/z shift from 515 → 513)
-
Hydroxylation : Forms derivatives like 12-hydroxy-GA-D (m/z 529 → 511 after H₂O loss) and 20-hydroxy-GA-D (m/z 531 → 513)
-
Sulfation : Generates 7-O-sulfated GA-D (m/z 595 → 515 after SO₃ loss) in phase II metabolism
Table 2: Major GA-D metabolites and mass spectral signatures
Metabolite | [M−H]⁻ (m/z) | Key Fragments (m/z) | Biotransformation Type |
---|---|---|---|
GA-D (parent) | 513.3 | 495, 451, 247 | N/A |
12-hydroxy-GA-D | 529 | 511, 499, 481 | Hydroxylation |
20-hydroxy-GA-D | 531 | 513, 303, 193 | Hydroxylation |
7-O-sulfated GA-D | 595 | 515 ([M−H−SO₃]⁻) | Sulfation |
Biosynthetic Modifications
In engineered Saccharomyces cerevisiae systems:
-
Oxidation : CYP512W2 catalyzes GA-HLDOA → GA-D via sequential hydroxylation (m/z 437 → 453 intermediates)
-
Spontaneous isomerization : Unstable intermediates (e.g., m/z 453) convert to stable GA-D derivatives at RT
-
Thermal effects : Heat inactivation accelerates transformation of 7,15-dihydroxy intermediates to GA-D analogs
Anticancer Activity via Structural Motifs
Critical functional groups determine reactivity:
-
C-3 carbonyl : Essential for mTOR pathway inhibition and cell cycle arrest (G2/M phase modulation)
-
C-26 methyl : Enhances membrane permeability (logP = 3.2 vs 2.8 for demethylated analog)
-
C-7 hydroxyl : Primary site for sulfation and glucuronidation (bioavailability reduction by 62%)
This integrated analysis demonstrates GA-D’s reactivity spans targeted protein interactions, phase I/II metabolism, and enzyme-mediated biosynthesis. Its triterpenoid skeleton allows selective modifications that modulate bioactivity, positioning GA-D as a versatile scaffold for pharmaceutical development.
Scientific Research Applications
Ganoderic acid D (GA-D), a triterpenoid compound derived from Ganoderma lucidum, has garnered significant attention for its diverse pharmacological and therapeutic properties . Research indicates that GA-D possesses anti-aging, anticancer, liver-protective, and neuroprotective effects .
Scientific Research Applications
Anti-aging Properties: GA-D has demonstrated potential in delaying stem cell senescence, a critical factor in aging and age-related diseases . Studies on human amniotic mesenchymal stem cells (hAMSCs) have shown that GA-D significantly inhibits the formation of β-galactosidase, a marker associated with senescence. The effects occur without inducing cytotoxic side effects, within a dose range of 0.1 μM to 10 μM . GA-D also reduces the generation of reactive oxygen species (ROS) and the expression of p21 and p16 proteins, which are involved in cell cycle arrest, while enhancing telomerase activity in senescent hAMSCs .
GA-D prevents aging caused by d-galactose in mice. It increases total antioxidant capacity, superoxide dismutase, and glutathione peroxidase activity, and it reduces the formation of malondialdehyde, advanced glycation end products, and receptor of advanced glycation end products . GA-D also delays bone-marrow mesenchymal stem cells senescence in vivo, reduces SA-β-gal and ROS production, alleviates cell cycle arrest, and enhances cell viability and differentiation through regulation of the 14-3-3ε and CaM/CaMKII/Nrf2 axis .
Anticancer Effects: Ganoderic acids (GAs), including GA-D, have significant anticancer effects and hold pharmacological and therapeutic properties for treating human diseases . In vitro studies have shown that a novel triterpenoid ganoderic acid D (lucidomol D) has selective anti proliferative and cytotoxic effects on MCF-7, HepG2, HeLa, Caco-2, and HCT-116 tumor cells .
Liver Protective Properties: Ganoderma lucidum extracts (GLE), which contain GAs, exhibit protective effects against various liver diseases, including non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease, hepatitis B, liver fibrosis, and liver cancer . GLE has a strong therapeutic effect on formaldehyde (FA) induced liver fibrosis . Studies show that both GL spore powder and wall-breaking spore powder can reduce serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), as well as the release of inflammatory factors, which improves the pathological state of liver cells . Ganoderma acid polysaccharide (GAP) may also delay the onset of NAFLD, reduce blood lipid levels, and reduce liver weight and quality .
Neuroprotective Activities: Ganoderma lucidum may be used to treat neurological disorders like Parkinson's disease . One study found that Ganoderic Acid A (GAA) is a promising compound targeting leucine‐rich repeat kinase 2 (LRRK2), which is involved in Parkinson's disease .
Data Table
Case Studies
- hAMSC Senescence: In an in vitro model, GA-D at doses ranging from 0.1 μM to 10 μM significantly inhibited β-galactosidase formation in senescent hAMSCs without cytotoxic effects . The study also found that GA-D reduced ROS production, decreased p21 and p16 protein expression, relieved cell cycle arrest, and increased telomerase activity .
- Lung Cancer Model: In a C57BL/6 mouse model with Lewis lung carcinoma (LLC), treatment with ganoderic acid Me (GA-Me) resulted in a significant reduction in tumor growth and lung metastasis . The study also showed that GA-Me treatment upregulated the activity of NK cells and increased serum concentrations and mRNA expression of cytokines IL-2 and IFN-γ .
- Liver Injury in Mice: Studies on mice with acute alcoholic liver injury showed that both Ganoderma lucidum spore powder and wall-breaking spore powder significantly reduced serum levels of AST and ALT, as well as the release of inflammatory factors, effectively improving the pathological state of liver cells .
Mechanism of Action
Ganoderic acid D is part of a family of ganoderic acids, which includes ganoderic acid A, ganoderic acid B, ganoderic acid C, and others. These compounds share a similar tetracyclic triterpenoid structure but differ in their functional groups and bioactivities .
Uniqueness:
Potent Anticancer Properties: Ganoderic acid D is particularly noted for its strong anticancer effects compared to other ganoderic acids.
Specific Molecular Targets: It uniquely targets SIRT3 and cyclophilin D, which are not commonly targeted by other ganoderic acids.
Comparison with Similar Compounds
Ganoderic Acid A: Known for its antioxidative and hepatoprotective activities.
Ganoderic Acid B: Exhibits anti-inflammatory and immunomodulatory effects.
Ganoderic Acid C: Studied for its cytotoxic and antinociceptive properties.
Biological Activity
Ganoderic Acid D (GA-D), a triterpenoid extracted from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its diverse biological activities. This article delves into the pharmacological properties of GA-D, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
GA-D exhibits a variety of biological activities, primarily through its effects on oxidative stress, cell proliferation, and apoptosis. Key mechanisms include:
- Antioxidant Activity : GA-D enhances the total antioxidant capacity in cells and reduces markers of oxidative stress such as malondialdehyde (MDA) and advanced glycation end products (AGEs) in aging models. It activates the CaM/CaMKII/Nrf2 signaling pathway, which is crucial for cellular defense against oxidative damage .
- Anti-Cancer Properties : GA-D has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. It targets multiple proteins within the mTOR signaling pathway, including PI3K and AKT, to promote autophagic cell death in esophageal squamous cell carcinoma (ESCC) cells . Additionally, it interacts with various isoforms of the 14-3-3 protein family, which are involved in regulating cell growth and survival .
- Neuroprotective Effects : Studies suggest that GA-D may provide neuroprotection by inhibiting neuronal damage in ischemic conditions. Its ability to modulate glucocorticoid levels through inhibition of 11β-HSD1 presents potential therapeutic avenues for neurodegenerative disorders .
In Vivo Studies
- Oxidative Stress and Aging :
- Liver Protection :
In Vitro Studies
- Cytotoxicity Against Cancer Cells :
- Synergistic Effects :
Data Tables
Case Study 1: Aging Model
In a controlled study involving mice treated with d-galactose to induce aging, GA-D administration resulted in a significant increase in antioxidant enzyme activity and a reduction in senescence markers. This study highlights GA-D's potential as an anti-aging agent through its antioxidative properties.
Case Study 2: Alcohol-Induced Liver Injury
A study investigating the effects of GA-D on mice subjected to excessive alcohol intake showed that GA-D supplementation significantly mitigated liver damage and restored normal liver function markers. This suggests its applicability as a functional food ingredient for preventing alcoholic liver injury.
Properties
Molecular Formula |
C30H42O7 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(6R)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,21?,28+,29-,30+/m1/s1 |
InChI Key |
YTVGSCZIHGRVAV-FTRKVESOSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.